

# Technical Guide: Crystal Structure Determination of 4-Nitroindoline Hydrochloride Salts

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 4-Nitro-2,3-dihydro-1H-indole<br>hydrochloride |
| CAS No.:       | 1187931-67-4                                   |
| Cat. No.:      | B1423815                                       |

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## Executive Summary & Strategic Context

4-Nitroindoline (2,3-dihydro-4-nitro-1H-indole) represents a critical scaffold in the synthesis of tryptophan analogs and kinase inhibitors. Unlike its aromatic counterpart (4-nitroindole), the indoline structure possesses a non-planar pyrrolidine ring, introducing stereochemical complexity in the form of ring puckering.

When converted to its Hydrochloride (HCl) salt, the protonation of the N1 amine alters the hydrogen bonding landscape, significantly impacting solid-state stability and solubility. This guide compares the definitive structural characterization methods, arguing that Single Crystal X-Ray Diffraction (SC-XRD) is the requisite gold standard for this compound, superior to Powder X-Ray Diffraction (PXRD) and NMR for resolving the specific tautomeric and conformational challenges inherent to 4-substituted indolines.

# Comparative Analysis: Structural Determination Methods

The following analysis evaluates the three primary methods for characterizing 4-Nitroindoline·HCl.

## Table 1: Methodological Efficacy Matrix

| Feature                | SC-XRD (Gold Standard)                    | PXRD (Routine)                             | Solution NMR (Auxiliary)            |
|------------------------|---|--|-------------------------------------|
| Primary Output         | 3D Atomic Coordinates (XYZ)               | Bulk Phase Fingerprint                     | Molecular Connectivity              |
| Resolution             | Atomic (< 0.8 Å)                          | Lattice Parameters                         | Functional Groups                   |
| Conformational Insight | High: Resolves ring pucker & nitro-twist  | Low: Cannot resolve intramolecular torsion | Avg: Time-averaged (dynamic)        |
| Salt Validation        | Definitive: Locates H on N1 & Cl position | Inferential: Shift in lattice d-spacing    | Inferential: Chemical shift changes |
| Sample Requirement     | Single high-quality crystal (0.1–0.3 mm)  | Polycrystalline powder (>10 mg)            | Dissolved sample (>5 mg)            |

## Deep Dive: Why SC-XRD is Non-Negotiable

For 4-Nitroindoline·HCl, SC-XRD is superior because of Steric-Electronic Coupling:

- Nitro Group Torsion: The nitro group at the C4 position experiences steric clash with the C3 protons of the pyrrolidine ring. SC-XRD is the only method that can quantify the torsion angle ( ) of the nitro group relative to the benzene plane in the solid state.
- Chloride Bridging: The HCl salt forms a specific ionic lattice where the Chloride ion ( ) bridges the protonated Indoline ( ) units via

hydrogen bonds. SC-XRD maps this network, which directly correlates to the melting point and hygroscopicity of the drug substance.

## Experimental Protocol: Crystallization & Data Collection

To achieve the "Gold Standard" SC-XRD results, high-quality single crystals must be grown. The high polarity of the nitro group combined with the ionic nature of the salt makes this challenging.

### Phase 1: Synthesis & Salt Formation

Prerequisite: Start with >98% pure 4-Nitroindoline free base.

- **Dissolution:** Dissolve 100 mg of 4-Nitroindoline in minimal anhydrous Ethanol (approx. 2 mL) at 40°C.
- **Acidification:** Add 1.1 equivalents of 1.25 M HCl in Ethanol dropwise.
  - **Observation:** The solution should darken slightly; if immediate precipitation occurs, warm until redissolved.
- **Filtration:** Syringe-filter the solution (0.45 µm PTFE) into a clean vial to remove nucleation sites (dust).

### Phase 2: Crystal Growth (Vapor Diffusion Method)

Mechanism: Slow diffusion of an antisolvent decreases solubility gradually, promoting ordered lattice growth over amorphous precipitation.

- **Setup:** Place the vial containing the Indoline-HCl/Ethanol solution inside a larger jar.
- **Antisolvent:** Carefully add Diethyl Ether (approx. 10 mL) to the outer jar. Do not allow liquids to mix directly.
- **Equilibration:** Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
- **Harvest:** After 3–7 days, orange/yellow prismatic crystals should form.

## Phase 3: X-Ray Data Collection Strategy

Instrument: Bruker D8 QUEST or equivalent with Mo-K $\alpha$  radiation (  $\lambda$ ).

- Mounting: Select a crystal approx mm. Mount on a Kapton loop using Paratone oil.
- Temperature: Collect data at 100 K (using an N<sub>2</sub> stream).
  - Reasoning: Low temperature freezes the vibration of the nitro group, reducing thermal ellipsoids and allowing precise bond length determination.
- Strategy: Full sphere collection ( rotation) to ensure high redundancy, critical for resolving the heavy Chlorine atom against the organic framework.

## Visualizing the Structural Logic

### Diagram 1: Crystallographic Workflow (DOT)

This diagram illustrates the decision-making process for structure determination.

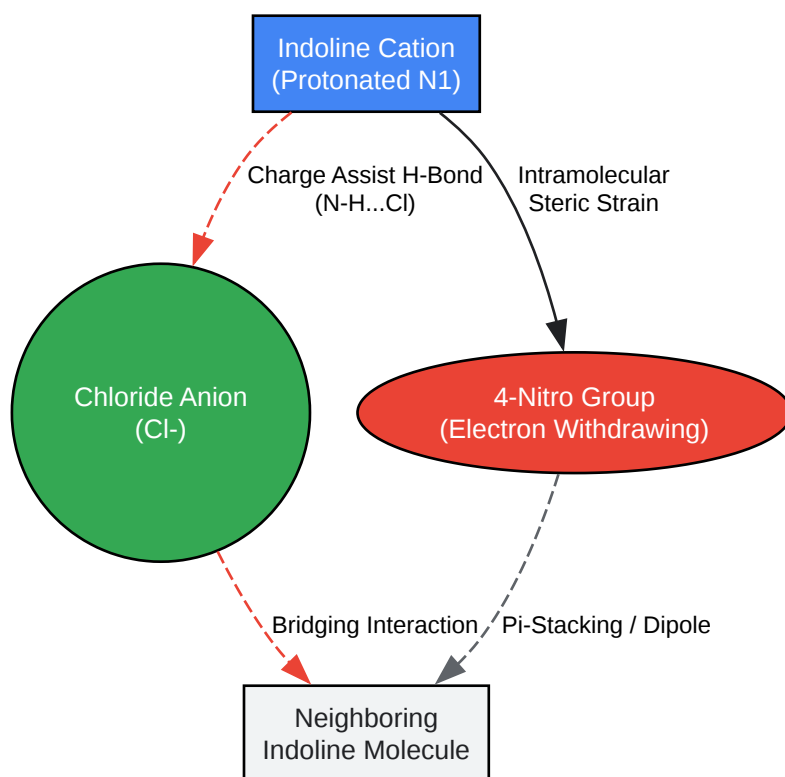


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Caption: Step-by-step workflow from crude salt to refined crystal structure, highlighting the critical quality control checkpoint at microscopy.

### Diagram 2: Molecular Interaction Map (DOT)

This diagram visualizes the specific hydrogen bonding network expected in the HCl salt lattice.



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Caption: The structural logic of the salt: Chloride ions act as bridges between Indoline cations, stabilizing the packing despite the steric strain of the nitro group.

## Expected Crystallographic Data (Representative)

When analyzing your data, compare against these representative parameters typical for Indoline HCl salts. Significant deviation suggests hydration or polymorphism.

| Parameter        | Typical Range/Value                 | Significance   |
|------------------|-------------------------------------|--|
| Crystal System   | Monoclinic or Orthorhombic          | Common for organic salts due to packing efficiency.  |
| Space Group      | or                                  | Centrosymmetric ( ) is most likely for achiral salts.  |
| Z Value          | 4                                   | Indicates 4 ion pairs per unit cell.   |
| N-C Bond Lengths | N1-C2<br>1.49 Å vs N1-C7a<br>1.42 Å | The N1-C2 bond in the pyrrolidine ring should be longer (sp <sup>3</sup> ) than the N1-aryl bond (sp <sup>2</sup> ). |
| R-Factor (R1)    | < 0.05 (5%)                         | Values > 7% indicate poor crystal quality or twinning.   |

Critical Check: Ensure the proton on N1 is visible in the difference Fourier map. In the HCl salt, N1 should be quaternary (

), showing two hydrogen atoms if it is a secondary amine precursor, or one if tertiary. For 4-Nitroindoline (secondary amine), N1 will be protonated to form an ammonium center ( ).

## References

- Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world's repository of small molecule crystal structures. [\[Link\]](#)
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